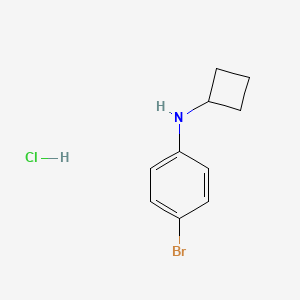

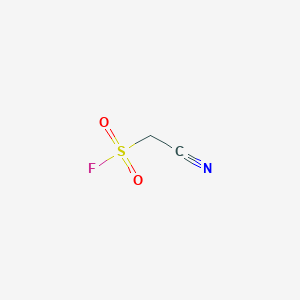

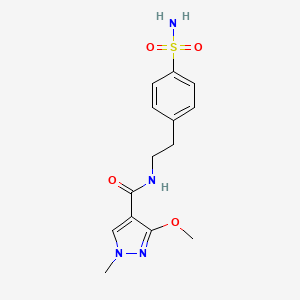

1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, also known as ICI D1694, is a selective and potent inhibitor of thymidylate synthase (TS), an enzyme that plays a crucial role in DNA synthesis. The inhibition of TS by ICI D1694 leads to the depletion of intracellular thymidine triphosphate (dTTP) and subsequent DNA damage, which ultimately results in cell death. Due to its unique mechanism of action, ICI D1694 has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Anticancer Activity

One study focused on the synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds, including derivatives related to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, were evaluated for their antiproliferative activity against various cancer cell lines. The study found that most target compounds demonstrated significant antiproliferative effects, with compound 7u showing potent inhibitory activity comparable to the positive control sorafenib, highlighting their potential as BRAF inhibitors for cancer treatment (Feng et al., 2020).

Nonlinear Optical Properties

Another area of application is in the field of nonlinear optical (NLO) materials. A study on the synthesis, structure, and biological activity of novel 4,5‐disubstituted thiazolyl urea derivatives, which share a structural resemblance with 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, revealed their potential in this domain. The compounds exhibited promising NLO properties, making them suitable for optoelectronic device fabrication (Ling et al., 2008).

Antimicrobial Activities

Research into benzothiophene derivatives, including compounds structurally related to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, has shown that these compounds possess antimicrobial activities. The study involved synthesizing a series of urea, thiourea, and selenourea derivatives with thiazole moieties and testing them for in vitro antioxidant activity. Some compounds demonstrated potent activity, indicating their potential as new classes of antimicrobial agents (Reddy et al., 2015).

Kinase Inhibition

The discovery of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of the Chk1 kinase has implications for cancer therapy. These compounds, related to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, were found to potentiate antiproliferative effects in cell assays, suggesting their utility in enhancing the efficacy of chemotherapy (Wang et al., 2005).

Herbicide and Nematicide Activity

Another study on maloran, a compound with structural similarities to 1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, highlighted its use as a selective herbicide and nematicide for weed control in corn. The study emphasized the degradation pathways of such substituted urea herbicides in soil, underlining their environmental fate and efficacy in agricultural applications (Katz & Strusz, 1968).

properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2/c1-19-12-14-6-8(7-15-12)16-11(18)17-10-5-3-2-4-9(10)13/h2-7H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAWMCWMXOTDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(2-methoxypyrimidin-5-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)

![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)

![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)